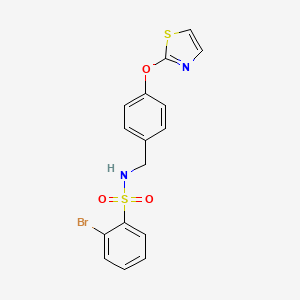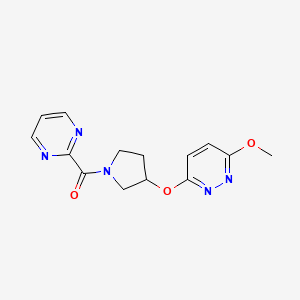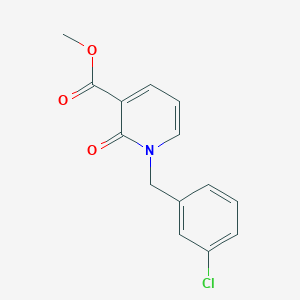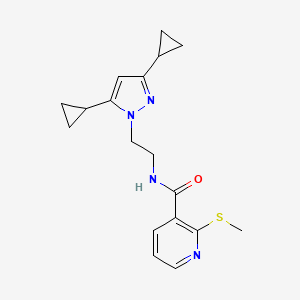
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with similar structural motifs, such as thiazole rings and bromine substituents, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the attachment of various functional groups to the benzenesulfonamide core. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives and their evaluation for antidiabetic activity is reported . These methods could provide insights into the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The paper on tautomerism in a 2,4-dichlorobenzenesulfonamide derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole discusses the structural parameters and intramolecular hydrogen bonding, which are important for understanding the stability and reactivity of such compounds . Additionally, the crystal structures and Hirshfeld surface analysis of N-(4-bromobenzoyl)-arylsulfonamides provide insights into the molecular packing and intermolecular interactions of these compounds .
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives can be inferred from the biochemical evaluation of their inhibitory activities. For example, the inhibitory activity of 4-(thiazol-2-ylamino)-benzenesulfonamides against carbonic anhydrase isoforms and their cytotoxic effects against breast cancer cell lines indicate the potential chemical interactions these compounds can engage in . The antitumor activity of 2-benzylthio-4-chlorobenzenesulfonamide derivatives also provides information on the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, including experimental and theoretical (DFT) studies, offer valuable information on the electronic structure and potential interactions of these compounds . These properties are essential for understanding the behavior of this compound in various environments and its potential as a biological agent.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Application : A study highlighted the synthesis and characterization of benzenesulfonamide derivatives with potential applications in photodynamic therapy, a cancer treatment method. These compounds, including zinc(II) phthalocyanine substituted with benzenesulfonamide units, have good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitors in Enzymatic and Biological Processes
- Kynurenine 3-Hydroxylase Inhibition : Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has shown their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The compounds displayed high-affinity inhibition and could be significant in studying the role of this pathway in neuronal injury (Röver et al., 1997).
- CDK2 Inhibitors for Cancer Therapy : A study found that derivatives like N-(5-Bromo-1,3-thiazol-2-yl)butanamide were active as CDK2 inhibitors, important in cell cycle regulation and potential targets for cancer therapy. Structure-based drug design led to the discovery of potent and selective inhibitors (Vulpetti et al., 2006).
Analytical Chemistry and Environmental Studies
- Environmental Occurrence and Analysis : An overview of analytical methods for detecting benzenesulfonamides, among other compounds, in environmental samples was provided. These compounds are considered emerging organic pollutants due to their solubility in water and resistance to biodegradation (Herrero et al., 2014).
Heterocyclic Synthesis
- Synthesis of Heterocycles : Studies on benzenesulfonamides have contributed to heterocyclic synthesis. For instance, reactions of metalated sulfonamides have been explored for the preparation of various heterocycles, highlighting the potential of benzenesulfonamides in organic synthesis (Familoni, 2002).
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide are bacterial cells . This compound has been synthesized as a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
This compound: interacts with its bacterial targets by penetrating the cell membranes . It is used in conjunction with a cell-penetrating peptide, octaarginine, to enhance its antibacterial activity . The compound exhibits a distinctive mode of action when used in this drug-peptide complex .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s antibacterial activity suggests that it is able to penetrate bacterial cells and exert its effects .
Result of Action
The molecular and cellular effects of This compound include potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, particularly when used in a complex with the cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells .
properties
IUPAC Name |
2-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)19-11-12-5-7-13(8-6-12)22-16-18-9-10-23-16/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVQOBMLCDIJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)
![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)
![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)
![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)
![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)